N,N-bis(4-methoxybenzyl)methanesulfonamide molecular weight
N,N-bis(4-methoxybenzyl)methanesulfonamide molecular weight
An In-depth Technical Guide on the Molecular Weight and Physicochemical Properties of N,N-bis(4-methoxybenzyl)methanesulfonamide
Executive Summary
N,N-bis(4-methoxybenzyl)methanesulfonamide is a sulfonamide-containing organic compound with significant relevance in synthetic chemistry, particularly as a protected amine or as a building block for more complex molecular architectures. A precise understanding of its molecular weight and physicochemical properties is fundamental for researchers in chemical synthesis and drug development. This guide provides a detailed examination of the compound's molecular formula, the derivation of its molecular weight, its key structural features, and the experimental context for its synthesis and characterization. It is designed to serve as a comprehensive resource for scientists requiring accurate data and procedural insights related to this molecule.
Introduction to Sulfonamides in Chemical Science
The sulfonamide functional group (–S(=O)₂–N<) is a cornerstone in medicinal and synthetic chemistry. First recognized for its therapeutic potential with the advent of sulfa drugs, this moiety is now integral to a wide array of pharmaceuticals, including anticancer and antibacterial agents.[1] Its prevalence stems from its chemical stability, its ability to participate in hydrogen bonding, and its capacity to serve as a versatile synthetic handle. N,N-bis(4-methoxybenzyl)methanesulfonamide belongs to this important class of compounds. Its structure is characterized by a central methanesulfonamide group where the nitrogen atom is disubstituted with two 4-methoxybenzyl (PMB) groups. These PMB groups often serve as protecting groups for the amine, allowing for selective reactions at other sites of a molecule.
Core Physicochemical Properties
A definitive understanding of a compound's physical and chemical properties begins with its molecular structure and weight. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
Molecular Structure and Formula
The structure of N,N-bis(4-methoxybenzyl)methanesulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a nitrogen atom. The nitrogen atom is, in turn, bonded to two benzyl groups, each substituted with a methoxy group at the para-position.
Caption: General workflow for the synthesis and analysis of the target compound.
Experimental Protocol: General Synthesis
This protocol describes a self-validating methodology for the synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide. The causality for each step is explained to ensure reproducibility and understanding.
Materials:
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Bis(4-methoxybenzyl)amine (1.0 eq)
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Methanesulfonyl chloride (1.1 eq)
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Triethylamine (Et₃N) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Deionized water
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add bis(4-methoxybenzyl)amine and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
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Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C controls the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
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Reagent Addition: Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride over 10-15 minutes.
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Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. Dropwise addition prevents a rapid temperature increase.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).
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Rationale: TLC provides a rapid and effective way to determine when the reaction is complete, preventing the formation of degradation products from prolonged reaction times.
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Aqueous Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Rationale: The water quench stops the reaction. The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Rationale: Complete removal of water is crucial before solvent evaporation to prevent hydrolysis of any trace unreacted sulfonyl chloride and to obtain a clean crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure sulfonamide.
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Characterization and Verification
Confirmation of the product's identity and purity is essential. The molecular weight is a primary parameter verified through mass spectrometry.
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Mass Spectrometry (MS): Using Electrospray Ionization (ESI-MS), the compound is expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 336.1269 or the sodium adduct ([M+Na]⁺) at m/z 358.1088. The observation of this mass with high accuracy confirms the molecular formula and, by extension, the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic signals for the methyl group on the sulfur, the methylene bridges, the aromatic protons of the PMB groups, and the methoxy groups, with appropriate chemical shifts and integration values.
Conclusion
The molecular weight of N,N-bis(4-methoxybenzyl)methanesulfonamide is a fundamental constant, precisely determined to be 335.43 g/mol from its molecular formula, C₁₇H₂₁NO₄S. This value, along with its other physicochemical properties, is indispensable for its use in scientific research. The established protocols for its synthesis and the analytical methods for its characterization provide researchers with the necessary tools to confidently produce and verify this compound for applications in organic synthesis and medicinal chemistry.
References
- BLDpharm. (n.d.). 54879-64-0|N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide.
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National Center for Biotechnology Information. (n.d.). N,N-Bis(4-methoxybenzyl)ethanesulfonamide. PubChem Compound Database. Retrieved from [Link]
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NextSDS. (n.d.). N-(4-METHOXYBENZYL)-N-METHYLBENZENESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]
- Tantak, M. P., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
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NextSDS. (n.d.). N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide — Chemical Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
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PubChemLite. (n.d.). N-(4-methoxybenzyl)methanesulfonamide (C9H13NO3S). Retrieved from [Link]
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Sigma-Aldrich. (n.d.). N,N-Bis(4-methoxybenzyl)methanesulfonamide. Retrieved from [Link]
